2-(naphthalen-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-naphthalen-1-yl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c24-19(10-15-6-3-5-14-4-1-2-7-18(14)15)20-11-16-12-23(22-21-16)17-8-9-25-13-17/h1-9,12-13H,10-11H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHIGTNNRMDRCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=CN(N=N3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is the click chemistry method, which involves the cycloaddition of azides and alkynes to form the triazole ring. The naphthalene and thiophene rings are introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole or thiophene rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reagents like bromine (Br₂) and chlorination reagents like thionyl chloride (SOCl₂) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthalen-1-yl ketones or alcohols, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(naphthalen-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The triazole ring is known for its ability to form stable complexes with metal ions, which can be crucial in its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs based on substituent variations, synthetic routes, and biological activities. Key structural and functional differences are tabulated below:
Table 1: Structural and Functional Comparison of Triazole-Acetamide Derivatives
Key Observations:
Structural Variations :
- The thiophen-3-yl substituent in the target compound distinguishes it from analogs with thiophen-2-yl (e.g., compound in ) or phenyl groups (e.g., 6a ).
- Linkage type (acetamide vs. thioether) significantly impacts electronic properties and bioavailability. Thioether-linked derivatives (e.g., compound 39 ) show higher antimicrobial activity.
Synthetic Routes :
- Most analogs (e.g., 6a–6m ) are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a robust method for triazole formation.
- Thioacetamide derivatives (e.g., compound 39 ) employ nucleophilic substitution or coupling reactions, yielding lower molecular complexity compared to CuAAC.
Biological Activity :
- Thioether-linked triazoles (e.g., compound 39 ) exhibit MIC values of 8 µg/mL against E. coli , suggesting enhanced membrane permeability due to the sulfur atom.
- Naphthalene-containing analogs (e.g., 6m ) lack reported MIC data but show structural similarity to bioactive penicillin derivatives .
Research Findings and Implications
- Spectral Data : IR and NMR spectra of analogs (e.g., 6a ) confirm successful triazole formation (C=O stretch at ~1670 cm⁻¹, triazole protons at δ 8.36 ppm).
- Crystallography : SHELX-refined structures of related acetamides (e.g., dichlorophenyl derivatives ) reveal planar amide groups and π-stacking interactions, critical for ligand-receptor binding.
- Activity Gaps : The target compound’s bioactivity remains uncharacterized, but its structural similarity to antimicrobial triazoles (e.g., ) warrants further testing.
Biological Activity
The compound 2-(naphthalen-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide represents a novel class of bioactive molecules that integrate naphthalene, thiophene, and triazole moieties. This unique structural combination suggests potential applications in various therapeutic areas, particularly in oncology and antimicrobial treatments. This article delves into the biological activities of this compound, supported by empirical data, case studies, and relevant research findings.
Chemical Structure and Synthesis
The compound's structure can be described as follows:
- Naphthalene Ring : Provides hydrophobic character and potential interactions with biological membranes.
- Thiophene Ring : Known for its electron-rich properties, contributing to the compound's reactivity.
- Triazole Moiety : Imparts stability and is often associated with biological activity against a range of pathogens.
Synthesis
The synthesis of this compound typically involves multi-step reactions including the formation of the triazole ring via a cycloaddition reaction. This process often utilizes azides and alkynes in a copper-catalyzed reaction (click chemistry), which is a prevalent method for synthesizing triazoles due to its efficiency and high yield.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing triazole structures. For example, derivatives similar to our compound have shown significant cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-(naphthalen-1-yl)-N-(triazole derivative) | HCT116 | 4.36 | |
| Doxorubicin | HCT116 | 0.5 |
In particular, the synthesized triazole derivatives have demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Triazoles are known to exhibit antifungal activity, and several studies have reported that similar compounds possess broad-spectrum antimicrobial effects.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 16 µg/mL | |
| Escherichia coli | 32 µg/mL |
These results suggest that the integration of naphthalene and thiophene moieties enhances the antimicrobial efficacy of triazole derivatives.
The proposed mechanism of action for the anticancer activity involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For example, molecular docking studies have indicated that these compounds may inhibit tyrosine kinases such as CDK2, which are pivotal in cancer cell cycle regulation.
Study 1: Anticancer Activity Evaluation
In a recent study published in Scientific Reports, researchers synthesized a series of triazole derivatives and tested their anticancer activity against HCT116 cells. The study reported that compounds with naphthalene substitutions exhibited enhanced cytotoxicity compared to those without such modifications. The findings support the hypothesis that structural diversity can significantly influence biological activity.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of various triazole-containing compounds against clinical isolates of Staphylococcus aureus and Candida albicans. The results indicated that the presence of thiophene rings contributed to increased membrane permeability, leading to enhanced antibacterial effects.
Q & A
Q. What are the optimal synthetic routes for 2-(naphthalen-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide?
The compound is synthesized via 1,3-dipolar cycloaddition ("click chemistry") between an alkyne (e.g., (prop-2-yn-1-yloxy)naphthalene derivatives) and an azide (e.g., 2-azido-N-phenylacetamide derivatives). Key steps include:
- Catalyst : Copper(II) acetate (10 mol%) in a tert-butanol/water (3:1) solvent system at room temperature for 6–8 hours .
- Workup : Extraction with ethyl acetate, washing with brine, drying over Na₂SO₄, and recrystallization in ethanol.
- Yield Optimization : Substituents on the azide (e.g., nitro or chloro groups) influence reaction efficiency (yields: 70–85%) .
Q. How is structural characterization performed for this compound?
Characterization involves:
- Spectroscopy :
- IR : Peaks at ~1670–1682 cm⁻¹ (C=O stretch), ~3200–3300 cm⁻¹ (N–H stretch), and aromatic C=C stretches (~1587–1606 cm⁻¹) .
- NMR : Key signals include δ 5.38–5.48 ppm (–OCH₂ and –NCH₂CO–), δ 8.36–8.40 ppm (triazole proton), and δ 10.79–11.02 ppm (–NH) in ¹H NMR. ¹³C NMR shows carbonyl carbons at ~165 ppm .
- HRMS : Confirms molecular ion peaks (e.g., [M + H]⁺ at 404.1359 for nitro-substituted derivatives) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound?
Quantum chemical calculations and reaction path searches (e.g., using density functional theory) predict optimal conditions for cycloaddition. For example:
- Solvent Effects : Simulating polarity and hydrogen-bonding interactions to select solvents (e.g., tert-butanol/water enhances Cu²⁺ stabilization) .
- Transition-State Analysis : Identifying steric/electronic barriers in azide-alkyne interactions to guide substituent selection .
Q. What methodologies assess the biological activity of this compound?
- In Vitro Assays :
- Anticancer Activity : MTT assays against cancer cell lines (e.g., IC₅₀ determination) .
- Antimicrobial Screening : Disk diffusion or microdilution assays for bacterial/fungal strains .
- SAR Studies : Modifying substituents (e.g., replacing nitro with chloro groups) to correlate structure with activity. For example, nitro groups enhance cytotoxicity but reduce solubility .
Q. How to resolve contradictions in structure-activity relationship (SAR) data?
Contradictions often arise from:
- Substituent Electronic Effects : Nitro groups (–NO₂) increase electron-withdrawing properties, altering binding affinity, while chloro groups (–Cl) enhance lipophilicity. Conflicting bioactivity data may stem from competing electronic vs. steric effects .
- Crystallographic Validation : Single-crystal X-ray diffraction (e.g., for analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) confirms spatial orientation of functional groups .
Methodological Challenges
Q. How to improve regioselectivity in 1,3-dipolar cycloaddition?
- Catalyst Tuning : Replace Cu(OAc)₂ with Cu(I) species (e.g., CuBr) to favor 1,4-regioisomers over 1,5-products .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance reaction specificity .
Q. What analytical techniques quantify trace impurities in the final product?
- HPLC-PDA : Detects impurities at <0.1% levels using C18 columns (acetonitrile/water gradient) .
- LC-MS/MS : Identifies byproducts (e.g., unreacted azides or oxidized intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
